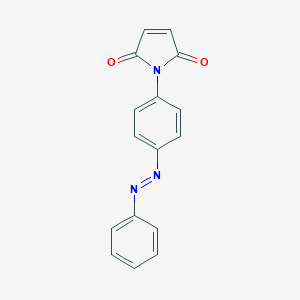

4-Phenylazomaleinanil

Description

4-Phenylazomaleinanil (4-PAM, CAS 16201-96-0) is an azobenzene derivative with the molecular formula C₁₆H₁₁N₃O₂ and a molecular weight of 277.28 g/mol . Structurally, it consists of a maleimide group (pyrrole-2,5-dione) linked to a phenylazo moiety, making it 1-(4-phenyldiazenylphenyl)pyrrole-2,5-dione (IUPAC name) . Key properties include:

- Melting point: 161–165°C

- Absorbance peak: 322 nm

- Purity: Available commercially at ≥95% (HPLC grade) .

4-PAM is widely used in bioconjugation due to its maleimide group, which reacts selectively with thiol groups (e.g., cysteine residues in proteins) . Notably, it enhances photostability in fluorescent proteins (FPs) by suppressing photobleaching, as demonstrated in GFP-QC2 conjugates .

Properties

IUPAC Name |

1-(4-phenyldiazenylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-15-10-11-16(21)19(15)14-8-6-13(7-9-14)18-17-12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNPYLMPVFDKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066023 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16201-96-0 | |

| Record name | 1-[4-(2-Phenyldiazenyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16201-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazophenylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016201960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Phenylazophenyl)maleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(p-Phenylazophenyl)maleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(phenylazo)phenyl]-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylazomaleinanil typically involves the reaction of maleic anhydride with p-aminophenylazobenzene. The process begins with the acylation of p-aminophenylazobenzene, followed by cyclodehydration to form the maleimide ring. The reaction conditions often include the use of an aromatic solvent and a dehydrating agent to facilitate the cyclodehydration step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Phenylazomaleinanil undergoes various chemical reactions, including:

Thiol-Maleimide Reaction: This is a type of click chemistry reaction where the maleimide group reacts with thiols to form thiosuccinimide products.

Diels-Alder Reaction: The maleimide group can act as a dienophile in Diels-Alder reactions, forming adducts with dienes such as cyclopentadiene or furan.

Common Reagents and Conditions

Thiol-Maleimide Reaction: Common reagents include thiols, and the reaction is typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) at pH 6.5 to 7.5.

Diels-Alder Reaction: Reagents include dienes like cyclopentadiene or furan, and the reaction is often conducted at elevated temperatures to facilitate the formation of the adducts.

Major Products Formed

Thiol-Maleimide Reaction: The major product is a thiosuccinimide derivative.

Diels-Alder Reaction: The major products are cyclic adducts formed from the reaction of the maleimide group with the diene.

Scientific Research Applications

4-Phenylazomaleinanil has several scientific research applications:

Materials Science: It is used in the synthesis of polymers with unique thermal and photophysical properties.

Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules through reactions like the Diels-Alder reaction.

Bioconjugation: The thiol-maleimide reaction is widely used in bioconjugation techniques to modify proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 4-Phenylazomaleinanil involves its reactivity with nucleophiles such as thiols. The maleimide group undergoes a Michael addition with thiols, forming stable thiosuccinimide linkages. This reactivity is exploited in bioconjugation and polymer synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

Table 1: Key Structural Features of 4-PAM and Analogues

Key Differences :

- 4-Phenylazoaniline lacks the maleimide group, limiting its utility in thiol-specific bioconjugation .

- 4-Hydroxyazobenzene and 4-Phenylazophenol contain hydroxyl/phenol groups instead of maleimide, making them more suitable as pH-sensitive dyes or photoresponsive switches .

- NPP-Mal replaces the phenylazo group with a nitropropanoic acid, altering electronic properties and photostabilization mechanisms .

Physicochemical Properties

Table 2: Physical Properties Comparison

Key Insights :

- 4-PAM exhibits superior thermal stability (higher melting point) compared to simpler phenylazo derivatives .

- Its solubility in polar aprotic solvents (e.g., DMF) facilitates protein conjugation .

- Photostability studies show 4-PAM outperforms thiol-containing stabilizers (TX) and triplet-state quenchers (COT) in oxygen-depleted environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.